methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate
Description
Methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl ester at position 4, and an (E)-configured dimethylamino ethenyl moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18(2)9-8-12-13(15(19)20-3)14(17-21-12)10-6-4-5-7-11(10)16/h4-9H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHXBSJTLUSGKP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring substituted with a chlorophenyl group and a dimethylamino ethenyl moiety. Its chemical structure can be represented as follows:
This structure contributes to its biological activity, particularly in interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds within the oxazole family exhibit a range of biological activities, including:
- Anticancer : Inhibitory effects on cancer cell proliferation.
- Antimicrobial : Activity against various bacterial and fungal strains.
- Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on various kinases involved in cancer progression, including EGFR and RET kinase, which are critical in signaling pathways related to cell growth and survival .
- Modulation of Enzyme Activity : The compound exhibits potential as an inhibitor of enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in tumorigenesis and inflammation .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study published in PMC demonstrated that derivatives of oxazole exhibited significant anticancer properties by inducing apoptosis in cancer cell lines. The compound was found to reduce cell viability by over 50% at low micromolar concentrations .
- Antimicrobial Efficacy : Another research effort highlighted the antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting potential for development as a novel antibiotic .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry, particularly as a potential therapeutic agent.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
| Compound | Activity | Reference |
|---|---|---|
| Methyl 3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate | Potential anticancer agent | |
| Related oxazole derivatives | Inhibition of cell proliferation |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural features suggest potential efficacy against various bacterial and fungal strains.
| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Agrochemical Applications
In agriculture, this compound may serve as a pesticide or herbicide. Its ability to affect plant growth and pest resistance mechanisms makes it a candidate for further exploration in crop protection strategies.
Herbicidal Activity
Studies on similar compounds have shown that oxazole derivatives can act as effective herbicides by inhibiting key enzymes involved in plant metabolism.
| Compound Type | Mechanism of Action | Reference |
|---|---|---|
| Oxazole derivatives | Inhibition of enzyme activity | |
| This compound | Potential herbicide |
Materials Science
The unique properties of this compound allow for its application in materials science, particularly in the development of organic semiconductors and polymers.
Organic Electronics
Research into organic electronics has highlighted the potential use of this compound in the formulation of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
Physicochemical and Reactivity Differences
Ethyl 3-(4-Chlorophenyl) Analogue
- Chlorine Position: The para-chlorophenyl group (vs.
- Ester Group: The ethyl ester increases lipophilicity compared to the methyl ester, which may affect membrane permeability in biological systems.
Carboxamide Derivative
- Carboxamide vs. Ester : Replacement of the ester with a carboxamide group improves metabolic stability (resistance to esterase-mediated hydrolysis) and introduces hydrogen-bonding capacity, which could enhance target affinity in enzyme inhibition. The sulfamoylphenyl ethyl chain adds polar character, likely improving aqueous solubility .
Methyl 2-[[...]Benzoate
- However, this may also reduce solubility.
Q & A
Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
